2-(Methylthio)-beta-naphthothiazole
CAS No.: 51769-43-8
Cat. No.: VC3712736
Molecular Formula: C12H9NS2
Molecular Weight: 231.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 51769-43-8 |
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Molecular Formula | C12H9NS2 |
Molecular Weight | 231.3 g/mol |
IUPAC Name | 2-methylsulfanylbenzo[e][1,3]benzothiazole |
Standard InChI | InChI=1S/C12H9NS2/c1-14-12-13-11-9-5-3-2-4-8(9)6-7-10(11)15-12/h2-7H,1H3 |
Standard InChI Key | NCJSBVUUUHBCQS-UHFFFAOYSA-N |
SMILES | CSC1=NC2=C(S1)C=CC3=CC=CC=C32 |
Canonical SMILES | CSC1=NC2=C(S1)C=CC3=CC=CC=C32 |
Introduction
Chemical Structure and Properties
2-(Methylthio)-beta-naphthothiazole is characterized by its heterocyclic nature, combining both thiazole and naphthalene ring systems. The compound contains sulfur atoms that contribute to its distinctive chemical behavior and potential applications.
Basic Structural Information
The compound has the following key identifiers and properties:
The compound's structure consists of a methylthio group (-SCH3) attached to the 2-position of a naphtho[1,2-d]thiazole ring system. This arrangement creates a molecule with interesting electronic distribution and reactivity patterns that influence its chemical behavior.
Synthesis Methods
The synthesis of 2-(Methylthio)-beta-naphthothiazole typically involves specialized organic chemistry techniques focusing on heterocyclic ring formation and appropriate functionalization.
Industrial Production Considerations
For potential industrial-scale production, optimization of reaction conditions would be crucial to ensure efficiency and cost-effectiveness. Continuous flow reactors and carefully controlled reaction parameters might be employed to enhance yield and purity. Additionally, environmentally friendly approaches, including the use of greener solvents and catalysts, could be considered to make the production process more sustainable.
Chemical Reactions Analysis
The chemical behavior of 2-(Methylthio)-beta-naphthothiazole is influenced by its heterocyclic structure and the presence of the methylthio group, allowing for various types of chemical transformations.
Reactivity Patterns
Based on its structural features, 2-(Methylthio)-beta-naphthothiazole can participate in several types of chemical reactions:
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Oxidation reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones when treated with appropriate oxidizing agents.
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Reduction reactions: Under suitable conditions, the compound may undergo reduction, particularly affecting the thiazole ring or the methylthio substituent.
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Substitution reactions: Both the naphthalene and thiazole portions of the molecule may participate in electrophilic or nucleophilic substitution reactions, depending on reaction conditions and reagents.
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Coordination chemistry: The nitrogen and sulfur atoms in the structure can coordinate with metal ions, potentially forming complexes with interesting properties.
Structure-Reactivity Relationships
The reactivity of 2-(Methylthio)-beta-naphthothiazole is influenced by the electronic properties of its constituent rings. The thiazole ring, being electron-rich due to the presence of nitrogen and sulfur atoms, can influence the reactivity of the methylthio group. Similarly, the naphthalene portion provides sites for potential electrophilic aromatic substitution reactions.
Biological Activity and Medicinal Chemistry
Thiazole-containing compounds often exhibit significant biological activities, making them valuable in medicinal chemistry and drug development.
Structure-Activity Relationships
Research on related thiazole compounds indicates that specific structural features are important for biological activity. For instance, the search results mention that π–π stacking interactions with amino acid residues such as Phe119, Phe234, and Phe235 are crucial for the inhibitory activity of certain thiazole-based compounds against SIRT2 . The naphthalene portion of 2-(Methylthio)-beta-naphthothiazole might facilitate similar interactions, potentially contributing to biological activity.
Analytical Methods and Characterization
Proper characterization of 2-(Methylthio)-beta-naphthothiazole is essential for confirming its structure, purity, and properties.
Spectroscopic Analysis
Several spectroscopic techniques are typically employed for the characterization of heterocyclic compounds like 2-(Methylthio)-beta-naphthothiazole:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon (¹³C) NMR can provide valuable information about the structural arrangement of atoms in the molecule.
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Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the compound.
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Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern, aiding in structure elucidation.
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UV-Visible Spectroscopy: The aromatic nature of the compound suggests it would have characteristic absorption patterns in the UV-visible region.
Chromatographic Techniques
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are valuable for assessing the purity of 2-(Methylthio)-beta-naphthothiazole and monitoring reactions involving this compound.
Future Research Directions
Several promising research directions could enhance understanding of 2-(Methylthio)-beta-naphthothiazole and expand its applications.
Comprehensive Biological Screening
Systematic evaluation of the biological activities of 2-(Methylthio)-beta-naphthothiazole against various targets, including enzymes, microorganisms, and cell lines, would provide valuable insights into its potential therapeutic applications.
Structure Modification Studies
Synthesizing and testing structural analogs of 2-(Methylthio)-beta-naphthothiazole with various substituents could help establish structure-activity relationships and potentially identify derivatives with enhanced properties or activities.
Advanced Computational Studies
Molecular modeling and computational chemistry approaches could provide deeper insights into the electronic properties, reactivity patterns, and potential biological interactions of 2-(Methylthio)-beta-naphthothiazole, guiding experimental work in a more targeted manner.
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